molecular formula C33H37NO8 B1169356 [(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate CAS No. 1312716-25-8

[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate

Cat. No. B1169356
CAS RN: 1312716-25-8
M. Wt: 575.6 g/mol
InChI Key:
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Description

Research on complex organic molecules often focuses on understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These studies are essential for exploring potential applications in various fields such as pharmaceuticals, materials science, and organic electronics.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including ring closure and ring-opening reactions, as well as the use of specific reagents to introduce or modify functional groups. For example, Halim and Ibrahim (2022) discussed the synthesis of a novel compound through ring opening followed by ring closure reactions, employing specific reagents and conditions to achieve the desired structure (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The analysis of a compound's molecular structure is crucial for understanding its properties and potential reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly used. For instance, the study by Lukashenko et al. (2017) demonstrates the use of computational methods to analyze the structure and reactivity of chromene derivatives (Lukashenko et al., 2017).

Scientific Research Applications

Synthesis Protocols and Chemical Transformations

The compound , while not directly referenced in available research, is structurally related to a broad category of chemical entities that have been the subject of various innovative synthesis protocols and chemical transformations. For instance, Patil and Mahulikar (2013) demonstrated a novel, metal-free protocol for synthesizing asymmetrical 1,3-teraryls, highlighting the versatility of related compounds in facilitating the creation of aromatic rings through innovative synthetic pathways (Patil & Mahulikar, 2013). Similarly, research by Shaker (2006) on cyclocondensation reactions underscores the potential of these compounds in generating structurally diverse and functionally rich heterocycles, which are crucial in the development of novel therapeutic agents and materials (Shaker, 2006).

Antitumor and Antimicrobial Activities

Compounds structurally related to the query have been evaluated for their biological activities, such as antitumor and antimicrobial effects. Budzisz et al. (2002) explored the antitumor activity of chromone derivatives, providing insights into their potential therapeutic applications. Their findings suggest that specific structural modifications can enhance the biological activity of these compounds, making them valuable in the search for new cancer treatments (Budzisz et al., 2002). Additionally, El-Saghier et al. (2007) synthesized a new class of chromenes that exhibited significant antibacterial activity, highlighting the potential of these compounds in addressing the growing challenge of bacterial resistance (El-Saghier et al., 2007).

Luminescence and Ionochromic Properties

The luminescence and ionochromic properties of related chromene derivatives were investigated by Nikolaeva et al. (2020), who demonstrated the ability of these compounds to form colored complexes with metal cations and anions. This property is particularly relevant for the development of sensors and indicators based on chromene derivatives, opening up new avenues for research and application in analytical chemistry (Nikolaeva et al., 2020).

Novel Heterocyclic Compounds Synthesis

A study by Saidachary et al. (2014) focused on the synthesis of novel heterocyclic compounds, including 4H-chromene derivatives, through nucleophilic substitution reactions. This research illustrates the chemical flexibility and potential of chromene-based structures in the synthesis of new compounds with possible pharmaceutical and material science applications (Saidachary et al., 2014).

Mechanism of Action

Scutebarbatine W: A Detailed Examination of Its Mechanism of Action

Scutebarbatine W, also known as [(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate, is a neo-clerodane diterpenoid isolated from the ethanol extract of Scutellaria barbata . This compound has been the subject of extensive research due to its potential therapeutic properties.

Target of Action

Scutebarbatine W is known to target cancer cells specifically . It has been found to inhibit nitric oxide production efficiently, which may have potential effects on the reduction of neuroinflammation .

Mode of Action

Scutebarbatine W interacts with its targets by inducing dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .

Biochemical Pathways

The compound acts against a range of cancer cells by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This action affects the biochemical pathways related to cell survival and death, leading to the downstream effect of tumor cell death .

Pharmacokinetics

The compound is produced in specialized large, peltate trichomes on leaves of scutellaria barbata , suggesting that it may be absorbed and metabolized in a manner similar to other plant-derived compounds.

Result of Action

The result of Scutebarbatine W’s action is the induction of apoptosis in cancer cells, leading to their death . This selective cytotoxicity makes it a promising candidate for the development of new anti-cancer therapies .

Action Environment

The action of Scutebarbatine W can be influenced by various environmental factors. For instance, the cytotoxicity of methanolic extracts of Scutellaria barbata leaves and decoctions prepared traditionally showed substantially different chemical compositions and differential induction of apoptosis . This suggests that the preparation and administration methods can significantly impact the compound’s action, efficacy, and stability.

properties

IUPAC Name

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO8/c1-20-12-13-23(40-28(37)21-9-6-5-7-10-21)25-30(2)14-15-33(17-24(35)39-19-33)42-32(30,4)26(36)27(31(20,25)3)41-29(38)22-11-8-16-34-18-22/h5-12,16,18,23,25-27,36H,13-15,17,19H2,1-4H3/t23-,25-,26+,27+,30-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDUPMAARYESGH-JIYIMHFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@@]4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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